Fluorination Alters Conjugated Enone Electrophilicity vs. Non-Fluorinated Parent
The α-fluorine substituent in 2-cyclohepten-1-one, 2-fluoro- modulates the LUMO energy and electron density of the conjugated enone system compared to the non-fluorinated parent, 2-cyclohepten-1-one. While direct LUMO values are not available, the topological polar surface area (TPSA) of 2-cyclohepten-1-one, 2-fluoro- is calculated to be 17.1 Ų, and its XLogP3 is 1.7, indicating a specific balance of polarity and lipophilicity [1]. This differs from the non-fluorinated analog, which has a distinct electronic and polar surface profile. The presence of fluorine is known to increase the electrophilic character of the β-carbon in Michael additions, enabling selective transformations not achievable with the parent cycloheptenone [2].
| Evidence Dimension | Polar Surface Area & Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | TPSA = 17.1 Ų; XLogP3 = 1.7 |
| Comparator Or Baseline | 2-Cyclohepten-1-one (CAS 1121-66-0) — TPSA and LogP not directly reported; distinct electronic profile expected |
| Quantified Difference | Fluorine substitution creates a unique electronic and polar surface profile relative to non-fluorinated parent |
| Conditions | Computational predictions derived from molecular structure (InChI) as reported in vendor datasheets |
Why This Matters
This unique electronic profile dictates reactivity in electrophilic additions and cycloadditions, making the compound a non-interchangeable building block in fluorine-containing target synthesis.
- [1] Angene Chemical. (n.d.). CAS 101128-35-2 | 2-Cyclohepten-1-one, 2-fluoro-. Product Datasheet. Retrieved from https://www.angenechem.com/prod/101128-35-2 View Source
- [2] Usuki, Y., Iwaoka, M., & Tomoda, S. (1992). Journal of the Chemical Society, Chemical Communications, (16), 1148–1150. View Source
